molecular formula C30H24O10 B1235796 Mahuannin A

Mahuannin A

Cat. No. B1235796
M. Wt: 544.5 g/mol
InChI Key: LQRHGTVFFPMWCG-JXCVSLFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mahuannin A is a natural product found in Prunus armeniaca, Prunus prostrata, and Prunus spinosa with data available.

Scientific Research Applications

Pharmacological Properties

Mahuannin A, identified as a compound from traditional Chinese medicine sources, has shown various pharmacological properties. In a study of flavonoids from the roots of Ephedra sinica, Mahuannin A was isolated and identified, indicating its presence in traditional herbal preparations (Liu Yong-hong, 2011). Additionally, Mahuannin A has been associated with radical scavenging activities. Specifically, it exhibited activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and superoxide radicals, indicating its potential as an antioxidant (P. Phuwapraisirisan et al., 2006).

Role in Traditional Chinese Medicine

Mahuannin A, as part of Ephedra sinica, is traditionally used in Chinese medicine. The herb, known as Mahuang, is employed for treating colds, coughs, and asthma (Nan-nan Tian et al., 2022). Its pharmacological effects are attributed to various compounds, including ephedrine alkaloids, among which Mahuannin A may play a role.

Chemical Composition and Pharmacokinetics

Studies on Mahuang decoction, a traditional Chinese medicine preparation, have shown that it contains a complex chemical composition, including alkaloids, triterpenoid saponins, and flavonoids like Mahuannin A (Lingqing Chen et al., 2021). The presence of these compounds indicates the multifaceted nature of Mahuannin A's potential therapeutic applications.

properties

Product Name

Mahuannin A

Molecular Formula

C30H24O10

Molecular Weight

544.5 g/mol

IUPAC Name

(1S,5R,6R,13R,21S)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2/t21-,26+,27-,29+,30-/m1/s1

InChI Key

LQRHGTVFFPMWCG-JXCVSLFXSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O

synonyms

mahuannin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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